4-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶-2-胺

描述

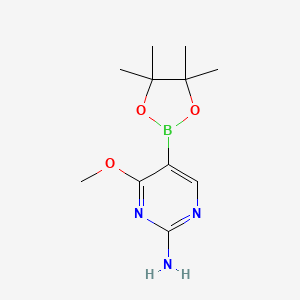

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H18BN3O3 and its molecular weight is 251.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

该化合物是一种含有硼酸酯和磺酰胺基团的有机中间体,可以通过亲核反应和酰胺化反应合成 . 由于其在各种转化过程中的高稳定性、低毒性和高反应活性,它是有机合成中的重要中间体 .

药物合成

在药物有机合成中,硼酸化合物通常用于保护二醇;它被用于氨基酸、狄尔斯-阿尔德反应和铃木偶联反应的不对称合成 .

酶抑制剂

硼酸化合物通常用作酶抑制剂或特异性配体药物 . 它们可用于治疗肿瘤和微生物感染 .

抗癌药物

硼酸化合物也可以用于治疗抗癌药物 . 它们可用于构建刺激响应型药物载体,因为它们具有结构简单、生物相容性好以及能够响应生物体中 pH、葡萄糖和 ATP 等各种微环境变化的优点 .

药物载体

基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线性-超支化聚合物和介孔二氧化硅等 . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .

控释药物

药物通过共价或非共价相互作用负载到载体上,利用硼酸酯键在不同环境中的形成和断裂来实现药物的控释 .

荧光探针

硼酸化合物还可以用作荧光探针,用于识别过氧化氢、糖、铜和氟离子以及儿茶酚胺 .

新型共聚物的合成

作用机制

Mode of Action

It is known that boronic acids and their derivatives, like this compound, often interact with proteins and enzymes in the body, potentially altering their function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including carbon-carbon bond formation, oxidation, and reduction reactions .

Pharmacokinetics

Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s bioavailability .

生物活性

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical attributes:

- IUPAC Name : 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Molecular Formula : CHBNO

- Molecular Weight : 241.12 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine have shown significant inhibitory effects on various cancer cell lines. In particular:

- IC values for cell proliferation inhibition can be as low as 0.126 μM against aggressive cancer types like triple-negative breast cancer (TNBC) .

Additionally, these compounds have demonstrated selective toxicity towards cancer cells compared to non-cancerous cells. For example:

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.375 | Low |

This selectivity suggests that the compound could be developed as a targeted therapy with reduced side effects.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance:

- Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells harboring specific mutations .

Moreover, studies indicate that these compounds can arrest the cell cycle at critical phases (e.g., G2/M phase), further contributing to their antitumor efficacy.

Antiviral Activity

Emerging research has also explored the antiviral properties of pyrimidine derivatives. A related compound exhibited potent antiviral activity against influenza virus strains with an IC value indicating effective viral replication inhibition . This highlights the versatility of pyrimidine-based compounds in addressing both oncological and virological challenges.

Case Studies

- In Vivo Efficacy : In a study involving mice infected with influenza A virus, administration of a pyrimidine derivative led to a more than 2-log reduction in viral load within the lungs and improved survival rates compared to untreated controls .

- Toxicity Profiles : A subacute toxicity study demonstrated favorable safety profiles for similar compounds when administered at high doses (40 mg/kg) over several days without significant adverse effects noted in healthy mice .

属性

IUPAC Name |

4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-9(13)15-8(7)16-5/h6H,1-5H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMUXYYKNYNMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145818 | |

| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-63-2 | |

| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。